5-(furan-2-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
3-(2-FURYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a furan ring
Preparation Methods
The synthesis of 3-(2-FURYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the furan and quinazoline moieties. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazoline moiety can be reduced under specific conditions.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
3-(2-FURYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological molecules, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and quinazoline-based molecules. Compared to these compounds, 3-(2-FURYL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the furan ring, which can impart additional biological and chemical properties. Similar compounds include:
- 3-(2-FURYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
- BIS(2-METHOXYETHYL) 4-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE .
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-27-8-6-24-11-20-14-5-4-12(9-13(14)19(24)26)21-18(25)16-10-15(22-23-16)17-3-2-7-28-17/h2-5,7,9-11H,6,8H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
GANVMDDKJZOCPL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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